1-(4-Bromophenyl)ethanone oxime (CAS 5798-71-0), also known as 4-bromoacetophenone oxime, is a halogenated aromatic ketoxime that serves as a highly versatile, bifunctional building block in advanced organic synthesis. Structurally, it features both a reactive oxime moiety—which acts as a directing group for transition-metal-catalyzed C-H activation and as a precursor for Beckmann rearrangements—and a para-bromo aryl handle primed for downstream cross-coupling. Typically presenting as a crystalline solid with a melting point between 115–124 °C depending on the E/Z isomer ratio, this compound is primarily procured to synthesize complex brominated isoquinolines, high-purity amides, and functionalized heterocycles where the retention of the halogen is critical for late-stage structural elaboration [1].
Substituting 1-(4-Bromophenyl)ethanone oxime with generic analogs severely limits downstream synthetic utility and process compatibility. Using unsubstituted acetophenone oxime eliminates the critical aryl-bromide handle, preventing late-stage palladium-catalyzed Suzuki or Heck cross-couplings required for complex active pharmaceutical ingredient (API) synthesis. Attempting to use the cheaper 4-chloroacetophenone oxime is similarly flawed, as the aryl chloride is significantly less reactive and often demands expensive, specialized phosphine ligands to achieve comparable coupling yields. Furthermore, substituting the unprotected oxime with O-protected variants (such as O-methyl or O-acetyl analogs) completely disrupts transition-metal-catalyzed C-H activation pathways, leading to drastic yield reductions or total catalytic failure [1]. Finally, under strongly basic heterocycle synthesis conditions (e.g., Trofimov reaction), the bromo-analog exhibits divergent reactivity compared to unsubstituted baselines, forming vinyloxy side-products that necessitate specific, milder process conditions [2].
In the synthesis of halogenated isoquinolines via ruthenium-catalyzed C-H bond activation, procuring the unprotected 1-(4-Bromophenyl)ethanone oxime is strictly required over its O-protected analogs. When reacted with 1-phenyl-1-propyne, the unprotected oxime achieves an 81% isolated yield of the target brominated isoquinoline. In contrast, the O-methyl protected variant suffers a drop in yield to 70%, and the O-acetyl protected analog completely fails to react (0% yield) due to the inability to undergo necessary N-O bond cleavage during the catalytic cycle [1].
| Evidence Dimension | Isoquinoline derivative yield via Ru-catalyzed C-H activation |
| Target Compound Data | 81% isolated yield (unprotected 4-bromoacetophenone oxime) |
| Comparator Or Baseline | 0% yield (O-acetyl 4-bromoacetophenone oxime); 70% yield (O-methyl variant) |
| Quantified Difference | Absolute yield loss of 81% when substituting with the O-acetyl protected analog |
| Conditions | [{RuCl2(p-cymene)}2] (2.5 mol %), NaOAc (25 mol %), MeOH, 100 °C, 16 h |
Dictates that buyers must source the unprotected oxime for transition-metal-catalyzed isoquinoline syntheses, as O-acetylation completely inhibits the required catalytic pathway.
While unsubstituted acetophenone oxime smoothly undergoes the Trofimov reaction to form 2-phenylpyrrole, substituting it with 1-(4-Bromophenyl)ethanone oxime leads to significant pathway divergence. Under strongly basic conditions with acetylene, the para-bromo analog acts as an exception to standard reactivity, yielding a complex mixture that includes 1-vinyl-2-(4-vinyloxyphenyl)pyrrole alongside the desired 2-(4-bromophenyl)pyrrole [1]. This indicates that the bromo-substituent is unstable to these specific basic conditions, leading to vinyloxy side-product formation.
| Evidence Dimension | Product purity and pathway selectivity |
| Target Compound Data | Forms mixed products including 1-vinyl-2-(4-vinyloxyphenyl)pyrrole |
| Comparator Or Baseline | Acetophenone oxime (forms clean 2-phenylpyrrole without vinyloxy byproducts) |
| Quantified Difference | Qualitative shift from a single principal product to a complex mixture requiring extensive purification |
| Conditions | Trofimov reaction conditions: KOH/DMSO system with acetylene |
Alerts process chemists that standard basic pyrrole syntheses fail cleanly with this compound, necessitating the procurement of alternative cross-coupling building blocks or the use of milder reaction conditions.
Traditional Beckmann rearrangements of ketoximes often require harsh, high-temperature conditions (e.g., polyphosphoric acid at >110 °C) which can cause degradation. However, 1-(4-Bromophenyl)ethanone oxime demonstrates excellent compatibility with mild organocatalytic protocols. When subjected to a stoichiometric dimesitylcyclopropenone and oxalyl chloride system at room temperature, it cleanly converts to N-(4-bromophenyl)acetamide with an 88% isolated yield in approximately 10 minutes [1]. This thermal and chemical efficiency ensures high-purity amide precursors without the need for aggressive acidic media.
| Evidence Dimension | Amide yield under mild organocatalytic conditions |
| Target Compound Data | 88% isolated yield of N-(4-bromophenyl)acetamide |
| Comparator Or Baseline | Traditional polyphosphoric acid methods (baseline requiring >110 °C and extended reaction times) |
| Quantified Difference | Achieves near-quantitative yield at room temperature within 10 minutes |
| Conditions | Dimesitylcyclopropenone (1.05 eq), oxalyl chloride (1 eq), CDCl3/CH2Cl2, room temperature |
Confirms that this specific oxime can be processed into valuable brominated amides using mild, non-destructive conditions, reducing energy costs and purification overhead in pharmaceutical manufacturing.
Leveraging its high reactivity in ruthenium-catalyzed C-H activation, the unprotected 1-(4-Bromophenyl)ethanone oxime is a highly effective starting material for synthesizing brominated isoquinoline scaffolds. The retention of the para-bromo group in the final heterocycle provides a critical handle for subsequent late-stage functionalization, making it highly valuable in pharmaceutical discovery pipelines [1].
Due to its proven compatibility with mild, room-temperature organocatalytic Beckmann rearrangements, this compound is highly suitable for the scalable synthesis of N-(4-bromophenyl)acetamide. This avoids the use of harsh polyphosphoric acid, minimizing thermal degradation and ensuring high-purity amide intermediates for agrochemical and pharmaceutical manufacturing [2].
While its sensitivity to strongly basic conditions (such as the Trofimov reaction) requires careful process design, the compound's para-bromo substituent makes it a more reactive choice over chloro-analogs for downstream palladium-catalyzed Suzuki and Heck couplings. It is best deployed in modular synthetic workflows where the oxime directs initial cyclization, followed by mild cross-coupling at the activated bromide site [3].